molecular formula C18H21N3O4S B2527042 3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1448134-31-3

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2527042
CAS RN: 1448134-31-3
M. Wt: 375.44
InChI Key: XYIYFQABLHGWKQ-UHFFFAOYSA-N
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Description

The compound "3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as phenylsulfonyl, piperidinyl, and pyrazole are recurrent in the literature, suggesting that the compound may have potential biological activities or could be used as an intermediate in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another synthesis route includes the reaction of 4-hydroxy coumarin with aromatic aldehydes in chloroform in the presence of a catalytic amount of piperidine . These methods suggest that the synthesis of the compound would likely involve similar reagents and conditions, with the potential for optimization based on the desired substitutions on the phenylsulfonyl and piperidinyl moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, IR, and elemental analysis . Multinuclear/multidimensional NMR spectroscopy, including 1H and 13C-NMR, has been used to assign the complete network of proton and carbon atoms . These techniques would be applicable to the compound to confirm its structure and purity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo further transformations, such as addition-rearrangement reactions with isocyanates to generate functionalized piperidones . The presence of reactive functional groups like the sulfonyl moiety could also allow for subsequent chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the antimicrobial and antiviral screening of these compounds suggests that they are stable enough under biological assay conditions . The electrochemical properties, such as redox behavior, have been explored for some derivatives, indicating that these compounds can exhibit one quasireversible redox process . These properties would be important to characterize for the compound to understand its behavior in biological systems and potential applications.

Relevant Case Studies

The provided papers include case studies where synthesized compounds were evaluated for their biological activities. For instance, certain piperidine derivatives showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants . Other derivatives exhibited antibacterial and antioxidant activities, with some showing significant activity against specific bacterial strains . Additionally, a series of phenylsulfonyl-pyrazole derivatives were evaluated for their antiviral activity against RNA and DNA viruses, with some showing marked improvement in potency and selectivity compared to reference inhibitors . These case studies highlight the potential of the compound to exhibit similar biological activities, warranting further investigation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing sulfonyl moieties, including derivatives similar to 3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, have been synthesized and evaluated for their antimicrobial activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives incorporating a sulfonyl moiety were prepared and some showed antimicrobial activity (Ammar et al., 2004). Another study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which were treated with various reagents to yield compounds that furnished significant antimicrobial activity (El‐Emary et al., 2002).

Addition-Rearrangement Reactions

Addition-rearrangement reactions involving arylsulfonyl isocyanates and 3,4-dihydro-2-methoxy-2H-pyrans have been explored to synthesize functionalized 2-piperidones, demonstrating the chemical versatility of sulfonyl-containing compounds in synthetic organic chemistry (Jao et al., 1996).

Antimicrobial and Antitumor Activities

A series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety have been synthesized, showing that derivatives with one sulfonyl group are more effective against various bacteria and fungi than those with two sulfonyl groups, indicating the potential for antimicrobial applications (Alsaedi et al., 2019). Another study synthesized novel pyrimidinyl pyrazole derivatives, some of which exhibited potent cytotoxicity against tumor cell lines in vitro and in vivo, highlighting the therapeutic potential of sulfonyl-containing compounds in cancer treatment (Naito et al., 2005).

Diels-Alder Reactivity

Vinylsulfoxyallenes, which could be analogs to compounds containing sulfonyl groups, have been shown to undergo [4+2] cycloadditions with various dienophiles, leading to the synthesis of phenylsulfinylpyridazines and spirocyclic phenylsulfinyl-2H-pyran-3(6H)-ones, demonstrating the reactivity of sulfonyl-containing compounds in cycloaddition reactions (Wang et al., 1994).

properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)21-11-6-15(7-12-21)25-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIYFQABLHGWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

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